Tetracarbonyl(1,5-cyclooctadiene)tungsten(0)

Vue d'ensemble

Description

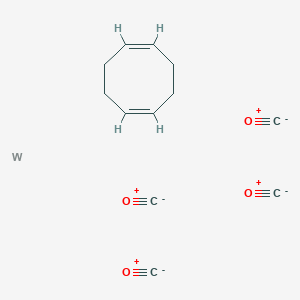

Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) is a coordination complex with the molecular formula C12H12O4W This compound consists of a tungsten atom coordinated to four carbonyl (CO) groups and a 1,5-cyclooctadiene ligand

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) can be synthesized through the reaction of tungsten hexacarbonyl (W(CO)6) with 1,5-cyclooctadiene (COD) under specific conditions. The reaction typically involves heating tungsten hexacarbonyl with 1,5-cyclooctadiene in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:

W(CO)6+COD→W(CO)4(COD)+2CO

Industrial Production Methods

While the synthesis of tetracarbonyl(1,5-cyclooctadiene)tungsten(0) is primarily conducted in laboratory settings, industrial production methods would likely involve scaling up the reaction conditions used in the laboratory. This would include optimizing the reaction temperature, pressure, and the use of continuous flow reactors to ensure efficient and consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl ligands can be substituted by other ligands, such as phosphines or amines.

Oxidation and Reduction Reactions: The tungsten center can undergo oxidation or reduction, altering its oxidation state and reactivity.

Addition Reactions: The 1,5-cyclooctadiene ligand can participate in addition reactions with various reagents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., pyridine). These reactions are typically carried out under mild conditions, often at room temperature.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize the tungsten center.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the tungsten center.

Major Products

Substitution Reactions: Products include complexes where one or more carbonyl ligands are replaced by other ligands.

Oxidation and Reduction Reactions: Products include tungsten complexes with different oxidation states, such as tungsten(II) or tungsten(IV) complexes.

Applications De Recherche Scientifique

Catalysis

Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) is widely used as a catalyst in several organic reactions:

- Hydrogenation : It facilitates the addition of hydrogen to unsaturated compounds, enhancing reaction rates and selectivity.

- Hydroformylation : This process converts alkenes into aldehydes using carbon monoxide and hydrogen, with the tungsten complex acting as an effective catalyst.

- Polymerization : The compound plays a crucial role in the polymerization of olefins, which is essential for producing various plastics and synthetic fibers.

The catalytic mechanisms often involve the formation of reactive intermediates that can undergo further transformations, showcasing the versatility of this compound in synthetic organic chemistry .

Material Science

Research into tetracarbonyl(1,5-cyclooctadiene)tungsten(0) has revealed its potential in developing novel materials:

- Conductive Polymers : The compound's unique electronic properties make it a candidate for creating conductive polymers that can be utilized in electronic devices.

- Nanomaterials : Its ability to form stable complexes allows for the synthesis of nanomaterials with tailored properties for applications in nanotechnology.

These advancements are particularly significant for industries focused on electronics and materials engineering .

Organometallic Chemistry

Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) serves as a model compound for studying organometallic complexes:

- Bonding and Reactivity Studies : Researchers utilize this compound to explore the nature of metal-ligand interactions and the effects of different ligands on reactivity.

- Comparative Studies : It is often compared with other tungsten complexes to understand the influence of ligand types on chemical behavior.

This aspect of research is crucial for advancing knowledge in coordination chemistry and developing new organometallic catalysts .

Biological Applications

Emerging research indicates potential biological applications for tetracarbonyl(1,5-cyclooctadiene)tungsten(0):

- Metal-Based Drugs : Investigations are ongoing into its use in medicinal chemistry, particularly regarding its cytotoxicity against cancer cells and its role in drug delivery systems.

- Biocompatibility Studies : Understanding how this compound interacts with biological systems could lead to new therapeutic agents.

The exploration of these applications is still in preliminary stages but shows promise for future developments in pharmaceuticals .

Mécanisme D'action

The mechanism of action of tetracarbonyl(1,5-cyclooctadiene)tungsten(0) involves the coordination of the tungsten center to the carbonyl and 1,5-cyclooctadiene ligands. The tungsten atom can undergo various oxidation and reduction reactions, altering its electronic structure and reactivity. The carbonyl ligands can participate in back-donation, where electron density is transferred from the tungsten center to the carbonyl ligands, stabilizing the complex. The 1,5-cyclooctadiene ligand can also participate in addition reactions, further modifying the reactivity of the complex.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tungsten Hexacarbonyl (W(CO)6): A similar tungsten complex with six carbonyl ligands.

Bis(cyclopentadienyl)tungsten(IV) Dihydride: A tungsten complex with cyclopentadienyl and hydride ligands.

Dichloro(1,5-cyclooctadiene)palladium(II): A palladium complex with similar 1,5-cyclooctadiene ligands.

Uniqueness

Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) is unique due to its combination of carbonyl and 1,5-cyclooctadiene ligands, which provide a distinct electronic environment and reactivity profile. The presence of both types of ligands allows for a wide range of chemical reactions and applications, making it a versatile compound in organometallic chemistry.

Activité Biologique

Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) (W(CO)₄(cod)) is a transition metal complex that has garnered interest due to its unique chemical properties and potential biological activities. This article explores its biological activity, including its interactions with biological systems, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) features a tungsten center coordinated to four carbonyl (CO) ligands and one 1,5-cyclooctadiene (cod) ligand. The general formula can be represented as:

This structure allows for interesting reactivity patterns, particularly in catalysis and biological interactions.

1. Toxicity and Carcinogenicity

Research indicates that tungsten compounds, including W(CO)₄(cod), exhibit various toxicological effects. Tungsten exposure has been linked to pulmonary disease, cardiovascular issues, and potential carcinogenic effects. For instance, studies have shown that tungsten can enhance the toxicity of other metals when co-exposed, leading to more severe health outcomes .

- Table 1: Summary of Biological Effects of Tungsten Compounds

The biological mechanisms by which W(CO)₄(cod) exerts its effects are not fully understood but may involve:

- Aryl Hydrocarbon Receptor (AhR) Activation : Some studies suggest that tungsten compounds can act as agonists for the AhR, leading to altered gene expression related to detoxification processes .

- Oxidative Stress : Tungsten compounds may induce oxidative stress in cells, contributing to their toxic effects .

1. Tungsten Exposure in Medical Devices

A notable case study involved patients who received tungsten-based implants during surgical procedures. These implants degraded over time, leading to increased systemic exposure to tungsten. In one cohort study, urinary tungsten concentrations were significantly elevated in patients with implanted devices compared to controls .

- Findings : Patients exhibited symptoms consistent with chronic tungsten exposure, including respiratory issues and increased cancer risk.

2. Therapeutic Potential

Despite its toxicity, there have been investigations into the therapeutic applications of tungsten compounds. Sodium tungstate has been studied for its potential use in treating obesity and diabetes. In a clinical trial, patients treated with sodium tungstate showed elevated plasma tungsten levels but no significant changes in weight or metabolic parameters were observed .

Propriétés

IUPAC Name |

carbon monoxide;(1Z,5Z)-cycloocta-1,5-diene;tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12.4CO.W/c1-2-4-6-8-7-5-3-1;4*1-2;/h1-2,7-8H,3-6H2;;;;;/b2-1-,8-7-;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZAVABIRGHJEB-XRGHXPOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CC=CCCC=C1.[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1/C=C\CC/C=C\C1.[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70526545 | |

| Record name | carbon monoxide;(1Z,5Z)-cycloocta-1,5-diene;tungsten | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70526545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12129-70-3 | |

| Record name | carbon monoxide;(1Z,5Z)-cycloocta-1,5-diene;tungsten | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70526545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.